2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide
Description
2-(4-Chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide is a synthetic propanamide derivative characterized by a central branched carbon chain with a 4-chlorophenoxy group and a methyl substituent. The amide nitrogen is functionalized with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group, conferring unique steric and electronic properties. The compound’s canonical SMILES is CC1=CC(=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)OC, highlighting its ether and amide linkages .
Properties
Molecular Formula |
C15H20ClNO3 |
|---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,20-12-7-5-11(16)6-8-12)14(18)17-10-13-4-3-9-19-13/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,18) |
InChI Key |
YHUBUHXEOMIJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-N~1~-(tetrahydro-2-furanylmethyl)propanamide involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with 2-methyl-2-propenamide in the presence of a base to form the intermediate compound . This intermediate is then reacted with tetrahydro-2-furanylmethyl chloride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-(4-Chlorophenoxy)-2-methyl-N~1~-(tetrahydro-2-furanylmethyl)propanamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-N~1~-(tetrahydro-2-furanylmethyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-N~1~-(tetrahydro-2-furanylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 2-(4-chlorophenoxy)-2-methylpropanamide core but differ in the substituents attached to the amide nitrogen. Key comparisons include:
Key Structural and Functional Insights :
- Polarity and Solubility : The oxolan-2-ylmethyl group in the target compound introduces moderate polarity, contrasting with the morpholine ring in Plafibride (enhanced water solubility) and the adamantane group in JNJ 303 (lipophilic) .
- Bioactivity: The 4-chlorophenoxy moiety is conserved across analogs, suggesting shared mechanisms such as enzyme inhibition or receptor modulation. For example, Plafibride’s antiplatelet activity correlates with its morpholine-carbamate group, while the antineoplastic derivative’s fluoroquinoline-cyclohexyl substituent likely targets DNA or kinases .
- Pharmacokinetics : Substituents like thiazole-sulfonamide (in ) or trifluoromethyl groups (in ) enhance metabolic stability and target binding affinity compared to the target compound’s tetrahydrofuran group.
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide is an organic molecule characterized by a unique structure that includes a chlorophenoxy group, a propanamide backbone, and an oxolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies, including synthesis methods, biological assays, and comparative analyses with structurally similar compounds.
- Molecular Formula : C15H20ClNO3
- Molecular Weight : 297.78 g/mol
- Structural Features : The presence of the chlorophenoxy group is significant as it imparts distinct electronic and steric properties that can influence the compound's reactivity and interactions with biological targets.
Synthesis
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide typically involves several steps that may include:
- Formation of the Chlorophenoxy Group : Using reagents such as chlorophenol and appropriate coupling agents.
- Introduction of the Oxolane Moiety : This may involve cyclization reactions or the use of protecting groups.
- Final Amide Formation : The coupling of the oxolane derivative with a suitable amine to form the final product.
These synthetic routes are critical for obtaining compounds with desired biological activities.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, analogs such as 2-(4-bromophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide have shown efficacy against various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
Research indicates that 2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide may possess anticancer properties. A comparative analysis of structurally similar compounds reveals varying degrees of cytotoxicity against different cancer cell lines:
| Compound Name | IC50 (µM) HepG2 | IC50 (µM) MDA-MB-468 | IC50 (µM) HCT-116 |
|---|---|---|---|
| 9 | 3.8 | 3.2 | 12.4 |
| 10 | 4.3 | 3.2 | 20 |
| 6 | 6.4 | 20 | 160 |
The above data indicate that compounds similar to 2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide show promising anticancer activity, particularly against liver cancer cells (HepG2). The mechanisms likely involve induction of apoptosis or necrosis, as indicated by morphological changes observed in treated cells.
Anti-inflammatory Effects
Compounds related to 2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide have also been studied for their anti-inflammatory effects. These effects may be attributed to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of a related compound on HepG2 cells using the MTT assay, revealing significant cytotoxicity at low micromolar concentrations.
- Morphological assessments indicated that treated cells exhibited characteristics typical of apoptosis.
-
Case Study on Antimicrobial Efficacy :
- Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
